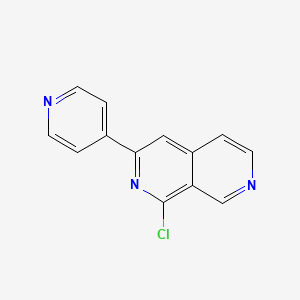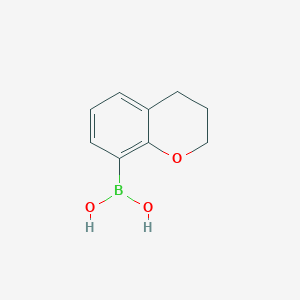
Chroman-8-boronic acid
説明
Chroman-8-boronic acid is a chemical compound with the molecular formula C9H11BO3 . It is also known by other names such as Chroman-8-ylboronic acid and 3,4-dihydro-2H-chromen-8-ylboronic acid . The molecular weight of this compound is 177.99 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a chroman ring . The InChI string representation of the molecule isInChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 . The Canonical SMILES representation is B(C1=C2C(=CC=C1)CCCO2)(O)O . Chemical Reactions Analysis
Boronic acids, including this compound, are known to react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 178.0801244 g/mol . The Topological Polar Surface Area is 49.7 Ų . The Heavy Atom Count is 13 .科学的研究の応用
Biomedical Applications
Boronic acid-containing polymers, including those related to chroman-8-boronic acid, are valuable in various biomedical applications. These applications range from treatments for HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. Research highlights the synthesis, processing, and materials development that have enabled the preparation of new biomaterials in this field (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases, leading to utility in homogeneous assays or heterogeneous detection. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Selective Fluorescent Chemosensors
Boronic acids interact with cis-diols to form rings, used in fluorescent sensors to probe carbohydrates and bioactive substances. This includes applications in sensing carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, focusing on their fluorescence properties (Huang et al., 2012).
Boronic Acid in Sensing and Separation
Boronic acids are employed in sensing and separation protocols for molecules like saccharides and anions. This includes monitoring, identifying, and isolating analytes in physiological, environmental, and industrial scenarios (Nishiyabu, Kubo, James, & Fossey, 2011).
Catalysis in Organic Chemistry
Boronic acid catalysis is used in organic chemistry, including aza-Michael additions of hydroxamic acid to quinone imine ketals. This highlights boronic acid's versatility, not just in biomedical applications but also in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Pharmaceutical Applications
Boronic acid compounds, due to their unique structural features, are developed as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize important saccharides (Yang, Gao, & Wang, 2003).
将来の方向性
Boronic acids, including Chroman-8-boronic acid, have been increasingly studied in medicinal chemistry due to their unique properties . They have potential applications in the development of new drugs, sensors, and delivery systems . Future research will likely focus on extending the studies with boronic acids to obtain new promising drugs .
作用機序
Target of Action
Chroman-8-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Pharmacokinetics
Boronic acids in general are known to be remarkably stable and present a very low toxicology profile . These properties could potentially impact the bioavailability of this compound.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organoboron reagents, contributing to the production of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Furthermore, the stability of this compound may also be influenced by storage conditions .
生化学分析
Biochemical Properties
Chroman-8-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms stable complexes with diols and polyols, which are common motifs in biological molecules such as carbohydrates and catechols . This interaction is crucial for its function as a biochemical tool in sensing and detection applications. Additionally, this compound can inhibit certain enzymes by forming covalent bonds with active site serine residues, thereby modulating enzyme activity .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways by binding to phosphatidylinositol bisphosphate, a key component in signal transduction . This interaction can alter gene expression and cellular metabolism, leading to changes in cell function. Furthermore, this compound can modulate the activity of enzymes involved in carbohydrate metabolism, impacting cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms reversible covalent bonds with diol-containing biomolecules, which can lead to enzyme inhibition or activation . This compound can also interact with nucleophilic amino acid side chains, such as serine, to modulate enzyme activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis in the presence of water . Long-term studies have shown that this compound can have sustained effects on cellular function, with gradual changes in enzyme activity and gene expression observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular function and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in carbohydrate and lipid metabolism . Additionally, this compound can affect metabolite levels by forming complexes with intermediates in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its ability to form reversible covalent bonds with diol-containing molecules, which can affect its accumulation in certain cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating enzyme activity and cellular processes, as it ensures that this compound interacts with its intended targets within the cell .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKDZQONQZOKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701322 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-79-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


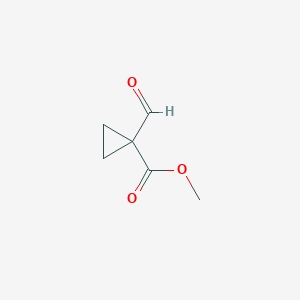
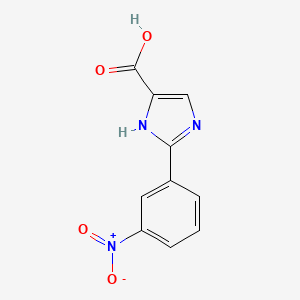
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)



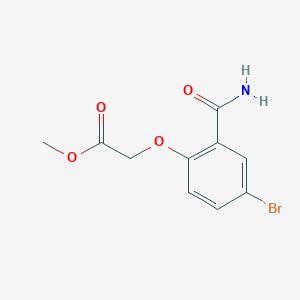
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)
![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)
